molecular formula C21H16 B6298518 1H-Indene, 1,3-diphenyl- CAS No. 4467-88-3

1H-Indene, 1,3-diphenyl-

Cat. No.: B6298518
CAS No.: 4467-88-3
M. Wt: 268.4 g/mol
InChI Key: PTZVKDFWFSDSMK-UHFFFAOYSA-N
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Description

1H-Indene, 1,3-diphenyl- is an organic compound that belongs to the class of indenes Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring The compound 1H-Indene, 1,3-diphenyl- is characterized by the presence of two phenyl groups attached to the indene structure

Preparation Methods

The synthesis of 1H-Indene, 1,3-diphenyl- can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction between 1,3-diphenylbenzo[c]furan and cyclopent-4-ene-1,3-dione . This reaction yields the desired indene compound as the major product. The reaction conditions typically involve the use of a Lewis acid catalyst and elevated temperatures to facilitate the cycloaddition process.

Industrial production methods for 1H-Indene, 1,3-diphenyl- may involve the hydrogenation of indene derivatives or the use of other catalytic processes to achieve high yields and purity .

Chemical Reactions Analysis

1H-Indene, 1,3-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives. Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenyl rings. Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.

    Addition: The compound can participate in addition reactions with electrophiles and nucleophiles, leading to the formation of various adducts.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 1,3-diphenylindene-2,3-dione .

Scientific Research Applications

1H-Indene, 1,3-diphenyl- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Indene, 1,3-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor, participating in redox reactions that modulate the activity of enzymes and other proteins. Its ability to undergo electrophilic substitution and addition reactions allows it to interact with various biological molecules, potentially leading to therapeutic effects .

Properties

IUPAC Name

1,3-diphenyl-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16/c1-3-9-16(10-4-1)20-15-21(17-11-5-2-6-12-17)19-14-8-7-13-18(19)20/h1-15,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZVKDFWFSDSMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C=C(C3=CC=CC=C23)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4467-88-3
Record name 1H-Indene, 1,3-diphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004467883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC82366
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82366
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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